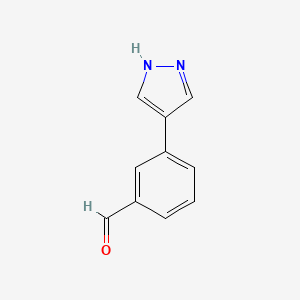

3-(1H-Pyrazol-4-yl)benzaldehyde

Description

Contextualization within the Field of Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry and drug discovery. researchgate.net Among these, nitrogen-containing heterocycles are particularly prominent, forming the core of many natural products and synthetic pharmaceuticals. researchgate.net The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly influential scaffold within this class. mdpi.comnih.gov Pyrazole derivatives are known for their broad applicability as synthetic intermediates and their presence in compounds developed for pharmaceutical, agricultural, and materials science fields. mdpi.commdpi.com The study of molecules like 3-(1H-Pyrazol-4-yl)benzaldehyde is driven by the consistent discovery of pyrazole-containing compounds with significant biological activities. nih.govresearchgate.net

Structural Significance of the Pyrazole and Benzaldehyde (B42025) Moieties

The utility of this compound stems directly from the distinct chemical functionalities of its two core components.

The Pyrazole Moiety: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. researchgate.net It is a key component in numerous compounds with anti-inflammatory, anticancer, antimicrobial, and antiviral properties. researchgate.netmdpi.com The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and coordination with metal ions, making it a valuable ligand in materials science, particularly for developing sensors and metal-organic frameworks (MOFs). mdpi.com

The Benzaldehyde Moiety: The aldehyde group (-CHO) on the benzene (B151609) ring is a versatile chemical handle. It readily undergoes a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines or active methylene (B1212753) compounds to form larger, more complex structures. researchgate.netumich.edu This reactivity allows chemists to use this compound as a foundational building block, attaching diverse molecular fragments to the aldehyde position to create libraries of new compounds for screening and development.

Overview of Research Trajectories and Future Directions for the Compound

Current and future research involving this compound and its derivatives is focused on several key areas. A primary trajectory is the continued design and synthesis of novel therapeutic agents, leveraging the pyrazole core's proven pharmacological relevance. researchgate.netnih.gov This includes the development of specific enzyme inhibitors, such as kinase inhibitors for oncology, and new anti-inflammatory and antimicrobial drugs. researchgate.netvulcanchem.comsmolecule.com

Another significant direction is in the field of materials science, where the compound's ability to act as a ligand is exploited to create functional materials like fluorescent sensors and porous coordination polymers for applications such as gas storage. mdpi.comvulcanchem.com Furthermore, there is an ongoing effort to develop more efficient, selective, and scalable synthetic methods for producing pyrazole derivatives, which will facilitate their broader application in both academic and industrial research. mdpi.comnih.gov

Chemical Properties

The fundamental properties of this compound are summarized below. The molecule's structure combines the aromaticity of both the benzene and pyrazole rings with the reactivity of the aldehyde group.

| Property | Value/Description |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol sigmaaldrich.com |

| IUPAC Name | This compound |

| Physical Form | Solid sigmaaldrich.com |

| Solubility | Exhibits solubility in polar aprotic solvents like DMSO and DMF, with limited solubility in water. vulcanchem.com |

| InChI Key | BXSUQWZHUHROLP-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound is typically achieved through modern cross-coupling reactions, which allow for the precise formation of the carbon-carbon bond between the pyrazole and benzene rings.

Suzuki-Miyaura Cross-Coupling The most prevalent method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction is highly valued for its functional group tolerance and effectiveness. nih.gov The typical approach involves the reaction of a pyrazole-containing boronic acid or boronate ester with an appropriately substituted benzaldehyde, such as 3-bromobenzaldehyde.

The reaction is performed in the presence of a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0) or catalysts derived from palladacycle precatalysts, and a base such as potassium carbonate or potassium phosphate. nih.govnih.gov This method allows for the direct coupling of the two heterocyclic and aromatic fragments in good to excellent yields. nih.gov The use of unprotected pyrazoles (with a free N-H group) in these couplings is possible under mild conditions. nih.gov

Other Synthetic Routes Alternative strategies for constructing pyrazole aldehydes include the Vilsmeier-Haack reaction. mdpi.comresearchgate.net This reaction can be used to formylate a pre-existing pyrazole ring or to construct the formyl-pyrazole system from an appropriate hydrazone precursor in a one-pot procedure. mdpi.comresearchgate.net

| Synthetic Method | Reactants | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | 3-Bromobenzaldehyde + 1H-Pyrazole-4-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) nih.govnih.gov | High yield, excellent functional group tolerance, mild reaction conditions. nih.gov |

| Vilsmeier-Haack Reaction | Hydrazones derived from acetophenones | POCl₃, DMF mdpi.comresearchgate.net | Can construct the pyrazole ring and add the formyl group simultaneously. mdpi.com |

Applications in Contemporary Research

The unique structure of this compound makes it a valuable starting material for a range of applications.

Medicinal Chemistry The compound is a key intermediate in the synthesis of molecules with potential therapeutic value. Derivatives have been investigated for a variety of biological activities:

Anticancer Agents: The pyrazole scaffold is present in many compounds designed as kinase inhibitors, which are important targets in oncology. nih.govvulcanchem.com The aldehyde group serves as a convenient point for modification to optimize binding and activity. vulcanchem.com

Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory effects, with some acting as selective COX-2 inhibitors. researchgate.netnih.gov

Antimicrobial Agents: Derivatives have shown promise against bacteria by potentially disrupting cell wall synthesis, where the aldehyde can be used to create structures that enhance membrane permeability. vulcanchem.com

Materials Science The pyrazole and aldehyde functionalities allow the molecule to be incorporated into advanced materials:

Metal-Organic Frameworks (MOFs): The compound can act as an organic ligand, coordinating with metal ions such as Cu(II) and Fe(III) to form porous materials with potential applications in gas storage. vulcanchem.com

Fluorescent Sensors: Pyrazole derivatives with conjugated systems often exhibit unique photophysical properties, which can be harnessed to develop fluorescent sensors for detecting ions. mdpi.com

Synthetic Intermediate Beyond direct applications, this compound is a building block for more complex heterocyclic systems. For example, it can be used in condensation reactions to synthesize fused ring systems like 1H-pyrazolo[3,4-b]quinolines, which themselves have interesting biological and photophysical properties. researchgate.netmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-pyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWDRHYXAYPNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1h Pyrazol 4 Yl Benzaldehyde and Its Derivatives

Direct Synthetic Routes

The synthesis of the pyrazole (B372694) core, a key structural motif in many functional molecules, can be achieved through various modern organic chemistry strategies. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A foundational and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. nih.gov This approach, often referred to as the Knorr pyrazole synthesis, is a classic and reliable route. nih.gov The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the dicarbonyl and hydrazine components. nih.govbeilstein-journals.org For instance, the reaction of α,β-unsaturated ketones with hydrazine derivatives can lead to a mixture of pyrazole regioisomers. researchgate.net The in-situ generation of 1,3-dicarbonyl compounds, which are then immediately reacted with hydrazines in a one-pot process, represents an efficient multicomponent approach to pyrazole synthesis. nih.gov Furthermore, the use of substituted hydrazines, such as hydrazinecarbothioamide, can lead to the formation of complex bisheterocyclic systems. nih.gov

A notable example involves the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine (B1221602) hydrochloride or carboxymethylhydrazine to prepare 4-substituted 1H-pyrazole-5-carboxylates with high regioselectivity and in very good yields. organic-chemistry.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained significant attention for the synthesis of pyrazoles due to their efficiency in building molecular diversity from simple starting materials in a single step. rsc.org These reactions often involve the condensation of aldehydes with hydrazone intermediates as a key tactic. rsc.org

Several MCR strategies for pyrazole synthesis have been reported:

A one-pot, three-component reaction for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org

The synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates can be achieved through a one-pot reaction starting from diethyl oxalate (B1200264) and alkylphenones to form a 2,4-diketoester intermediate, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org

A consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles has been developed using a Sonogashira coupling of (hetero)aryl iodides with propynal diethylacetal, followed by acetal (B89532) cleavage and cyclocondensation with hydrazine hydrochloride. semanticscholar.org This method tolerates both electron-rich and electron-poor aryl substituents. semanticscholar.org

Fluorescent pyrazole-containing boron(III) complexes have been synthesized via a one-pot three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and boronic acids. ktu.edu

The following table summarizes a selection of multi-component reactions for pyrazole synthesis:

| Reaction Type | Starting Materials | Key Features |

| Aldehyde-Tosylhydrazine-Alkyne Cycloaddition | Aromatic aldehydes, tosylhydrazine, terminal alkynes | One-pot, good yields, tolerates various functional groups. organic-chemistry.org |

| Thiazolyl-Pyrazole Synthesis | Diethyl oxalate, alkylphenones, 2-hydrazinylthiazole | One-pot synthesis of 1-(thiazol-2-yl)pyrazole-3-carboxylates. beilstein-journals.org |

| Sonogashira Coupling-Cyclocondensation | (Hetero)aryl iodides, propynal diethylacetal, hydrazine | Consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles. semanticscholar.org |

| Boron Complex Formation | 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, aminobenzenecarboxylic acids, boronic acids | One-pot synthesis of fluorescent pyrazole-containing boron complexes. ktu.edu |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of pyrazole derivatives. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents onto the pyrazole core.

Key palladium-catalyzed approaches include:

Suzuki Coupling: This reaction has been utilized to functionalize iodochromones, which then undergo ring opening and cyclocondensation with hydrazine to form 3,4-substituted pyrazoles. nih.gov

Intramolecular C-N Bond Formation: Novel 1H-pyrazolo[4,3-c]quinolines have been prepared from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones through a palladium-catalyzed intramolecular C-N bond formation. researchgate.net This reaction can also lead to 4-anilinoquinoline-3-carbonitriles, with the product ratio being temperature-dependent. researchgate.net

C-H Arylation: Pyrazole moieties can act as directing groups for the palladium-catalyzed arylation of unactivated sp³ C-H bonds with aryl iodides. nih.gov This allows for the β-functionalization of aliphatic amines after ozonolysis of the pyrazole ring. nih.gov

Ring-Opening of 2H-Azirines: Polysubstituted pyrazoles can be synthesized through a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. organic-chemistry.org

Cascade Reactions: Palladium-catalyzed cascade reactions, initiated by C(sp³)–H functionalization, have been developed for the synthesis of various heterocycles. mdpi.com For example, a Pd/Cu co-catalyzed cascade involving intermolecular β-C(sp³)–H arylation and C−N coupling has been reported. mdpi.com

The following table provides an overview of selected palladium-catalyzed reactions for pyrazole synthesis:

| Reaction Type | Starting Materials | Catalyst System | Product Type |

| Suzuki Coupling/Cyclocondensation | Iodochromones, arylboronic acids, hydrazines | Palladium catalyst | 3,4-Substituted pyrazoles nih.gov |

| Intramolecular C-N Coupling | 4-Chloroquinoline-3-carbaldehyde hydrazones | Palladium catalyst | 1H-Pyrazolo[4,3-c]quinolines researchgate.net |

| Directed C-H Arylation | N-Alkylpyrazoles, aryl iodides | Pd(OAc)₂, Ag₂O | β-Arylated aliphatic amines (after ozonolysis) nih.gov |

| Ring-Opening of Azirines | 2H-Azirines, hydrazones | Palladium catalyst | Polysubstituted pyrazoles organic-chemistry.org |

| Cascade C-H Arylation/C-N Coupling | Aliphatic amides, o-bromophenyl iodides | Pd/Cu co-catalyst | 3,4-2H-Quinolinone derivatives mdpi.com |

Aerobic Oxidative Cyclization Protocols

Aerobic oxidative cyclization offers a green and efficient approach to pyrazole synthesis, utilizing molecular oxygen as a clean and readily available oxidant. These reactions often employ copper catalysts.

A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been developed to produce a broad range of pyrazole derivatives. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concurrent cleavage of the C=C bond. organic-chemistry.orgacs.org Copper(I) salts, particularly CuOTf, have shown the best catalytic performance in this transformation. nih.gov

Visible-light-mediated photocatalytic aerobic oxidative synthesis has also been reported for the construction of pyrazolo[4,3-d]pyrimidin-7(6H)-ones from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and aldehydes. rsc.org This method operates under mild conditions and avoids the use of stoichiometric toxic oxidants. rsc.org

Electrophilic Attack on Hydrazone Moieties

The electrophilic attack on hydrazone moieties provides another synthetic route to pyrazole derivatives. The Vilsmeier-Haack reaction is a prominent example of this strategy. For instance, acetophenone (B1666503) phenylhydrazones react with the Vilsmeier-Haack reagent to yield pyrazole-4-carbaldehydes. umich.edu

Furthermore, 1,3-disubstituted 1H-pyrazole-4-carbaldehyde-N,N-dimethylhydrazones can undergo an electrophilic substitution reaction at the azomethine carbon atom with the Vilsmeier-Haack reagent, leading to 2-hydrazono-2-(1H-pyrazole-4-yl)ethanals after hydrolysis. thieme-connect.com This demonstrates that the electrophilic attack occurs at the azomethine carbon rather than the vinylogous position 5 of the pyrazole ring. thieme-connect.com

A Brønsted acid-mediated synthesis of pyrazoles from conjugated hydrazones has also been developed. nih.gov This protocol utilizes the ambiphilic reactivity of hydrazones and proceeds through a β-protonation/nucleophilic addition/cyclization/aromatization sequence, enabling both self-condensation and cross-condensation to afford multisubstituted pyrazoles in high yields. nih.gov

Functional Group Transformations and Derivatization

The aldehyde group in 3-(1H-Pyrazol-4-yl)benzaldehyde and its derivatives serves as a versatile handle for a wide range of functional group transformations and derivatizations. These reactions allow for the synthesis of a diverse library of compounds with potential applications in various fields.

The aldehyde can undergo condensation reactions with various nucleophiles. For example, reaction with aryl hydrazine derivatives in the presence of an acid catalyst leads to the formation of the corresponding hydrazones. ekb.eg Similarly, condensation with N-glycosyl-N'-aminothioureas yields N-glycosyl-N'-pyrazolylmethyleneaminothioureas. umich.edu

The resulting imines or hydrazones can be further modified. For instance, Schiff's bases derived from the reaction of pyrazole-4-carbaldehydes with amines can be reduced to the corresponding amines. umich.edu

The aldehyde group can also participate in cyclization reactions. For example, reaction with 2-aminobenzonitrile (B23959) in the presence of a base can lead to the formation of pyrazolo[1,5-a]quinazolines.

The pyrazole ring itself can also be functionalized. Electrophilic substitution reactions, such as bromination, nitration, and sulfonation, typically occur at the C4 position of the pyrazole ring. youtube.comyoutube.com Alkylation of the pyrazole nitrogen is also a common transformation. youtube.com

Aldehyde Group Modifications (e.g., Vilsmeier-Haack Reaction in Precursors)

A prominent method for introducing the aldehyde group onto the pyrazole ring is the Vilsmeier-Haack reaction. This reaction typically involves the formylation of an activated precursor, such as a hydrazone, using a Vilsmeier reagent, which is commonly a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researchgate.netsemanticscholar.org

The synthesis often commences with the condensation of a substituted acetophenone with a hydrazide to form the corresponding hydrazone. semanticscholar.org This hydrazone intermediate is then subjected to cyclization and formylation under Vilsmeier-Haack conditions to yield the desired 4-formyl pyrazole derivative. For instance, N'-(1-phenylethylidene)benzohydrazides can be cyclized to produce 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes. semanticscholar.org The reaction mixture is typically stirred at elevated temperatures (60-65°C) for several hours to ensure complete conversion. semanticscholar.org

The Vilsmeier-Haack reaction is versatile and can be applied to a variety of substituted hydrazones, allowing for the synthesis of a diverse range of pyrazole-4-carbaldehydes. umich.edu A review of pyrazole-3(4)-carbaldehyde synthesis highlights the Vilsmeier-Haack reaction as a primary method for their preparation. umich.edu

Table 1: Examples of Vilsmeier-Haack Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis

| Precursor | Reagents | Conditions | Product | Reference |

| N'-(1-phenylethylidene)benzohydrazide | DMF, POCl₃ | 60-65°C, 4 h | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| Acetophenone phenylhydrazone | DMF, POCl₃ | Not specified | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | umich.edu |

Regioselective Synthesis of Substituted Pyrazole-Benzaldehyde Systems

The regioselective construction of the pyrazole ring is crucial for obtaining the desired this compound isomer. Various strategies have been developed to control the regiochemistry of the cyclization reaction.

One approach involves the 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes. rsc.org This method allows for the selective synthesis of 3,4-diaryl-1H-pyrazoles under mild conditions. The starting materials, tosylhydrazones and nitroalkenes, can be readily prepared from commercially available benzaldehydes and nitroalkanes, respectively. The regioselectivity of this transformation has been confirmed by 2D-NMR techniques and DFT calculations, which indicate that the 3,4-diaryl product is the most stable isomer. rsc.org

Another regioselective method is the condensation of 1,3-diketones with arylhydrazines. researchgate.net This reaction, conducted at room temperature in N,N-dimethylacetamide, provides a straightforward route to 1-aryl-3,4,5-substituted pyrazoles in good to excellent yields. researchgate.net By carefully selecting the substitution pattern of the diketone and arylhydrazine, the synthesis can be directed towards the desired pyrazole-benzaldehyde scaffold.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the regioselective functionalization of the pyrazole ring. ktu.edu For example, 3-triflyloxy-1H-pyrazole-4-carbaldehyde can serve as a versatile intermediate for the introduction of various substituents at the 3-position via Suzuki or Sonogashira coupling reactions. ktu.edu

Table 2: Regioselective Synthetic Approaches to Substituted Pyrazoles

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Tosylhydrazone, Nitroalkene | Mild conditions | 3,4-Diaryl-1H-pyrazoles | rsc.org |

| Condensation | 1,3-Diketone, Arylhydrazine | N,N-Dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazoles | researchgate.net |

| Cross-Coupling | 3-Triflyloxy-1H-pyrazole-4-carbaldehyde, Boronic acid/Alkyne | Pd catalyst | 3-Substituted-1H-pyrazole-4-carbaldehydes | ktu.edu |

Conversion of Pyrazoline Intermediates to Aromatic Pyrazoles

The synthesis of pyrazoles can also proceed through pyrazoline intermediates, which are subsequently oxidized to the corresponding aromatic pyrazoles. This two-step approach often begins with the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). asianpubs.org

Chalcones are typically prepared by the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone. For the synthesis of a precursor to this compound, one could envision the condensation of a substituted benzaldehyde (B42025) with a pyrazolyl acetophenone. The resulting chalcone (B49325) can then be cyclized with hydrazine hydrate (B1144303) to form a pyrazoline. asianpubs.orgresearchgate.net

The final step is the aromatization of the pyrazoline to the pyrazole. This can be achieved using various oxidizing agents. A study on the synthesis of heterocycles from 3-(naphthylen-3-yl)-1H-pyrazol-4-carbaldehyde utilized iodine in the presence of DMSO for the conversion of a pyrazoline to a pyrazole. asianpubs.org Other methods for the oxidative aromatization of pyrazolines include simple heating. rsc.org

Modern Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. This has led to the exploration of microwave-assisted synthesis and sustainable protocols for the preparation of pyrazole derivatives.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. clockss.org The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance.

For instance, a series of pyrazolo[3,4-b]quinolines were synthesized in a one-pot, water-mediated reaction under microwave irradiation. nih.gov This method involved the condensation of 2-chloroquinoline-3-carbaldehydes with semicarbazide (B1199961) or 2,4-dinitrophenyl hydrazine. Similarly, 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles were synthesized via microwave-assisted cyclization of chalcones with hydrazine hydrate. nih.gov A novel microwave-assisted method for the synthesis of 3-methyl-1-phenyl-chromeno[4,3-c]pyrazol-4(1H)-ones has also been reported, utilizing a CuO/SBA-15 catalyst under solvent-free conditions. clockss.org These examples demonstrate the potential of microwave technology for the efficient synthesis of complex pyrazole-containing molecules, which could be adapted for the production of this compound.

Table 3: Examples of Microwave-Assisted Pyrazole Synthesis

| Product | Reactants | Conditions | Key Advantages | Reference |

| Pyrazolo[3,4-b]quinolines | 2-Chloroquinoline-3-carbaldehydes, Semicarbazide/2,4-Dinitrophenyl hydrazine | Water, Microwave | One-pot, Faster reaction | nih.gov |

| 1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles | Chalcones, Hydrazine hydrate | Microwave, Mild acidic conditions | Efficient cyclization | nih.gov |

| 3-Methyl-1-phenyl-chromeno[4,3-c]pyrazol-4(1H)-ones | 3-[1-(Phenylhydrazono)ethyl]chromen-2-ones | CuO/SBA-15, Solvent-free, Microwave | High yields, Short reaction times | clockss.org |

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to minimize environmental impact. jetir.org This includes the use of greener solvents, such as water, and the development of catalyst-free or recyclable catalyst systems.

Several studies have reported the synthesis of pyrazole derivatives in aqueous media. thieme-connect.com For example, a one-pot, multicomponent reaction for the synthesis of pyrano[2,3-c]pyrazoles has been developed using water as a green solvent. researchgate.net This approach offers significant advantages, including the elimination of toxic organic solvents and simplified work-up procedures.

The use of green catalysts is another important aspect of sustainable synthesis. Ammonium chloride has been employed as a green catalyst for the synthesis of 3,5-dimethyl pyrazole via the Knorr pyrazole synthesis, with ethanol (B145695) as a renewable solvent. jetir.org Furthermore, multicomponent reactions, which combine several starting materials in a single step to form a complex product, are inherently more atom-economical and environmentally friendly. researchgate.net The synthesis of pyrazole derivatives through multicomponent reactions of aldehydes, malononitrile (B47326), and phenylhydrazine (B124118) has been reported using various catalysts, including recyclable nanocomposites. researchgate.net These sustainable approaches hold great promise for the future production of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 1h Pyrazol 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 3-(1H-pyrazol-4-yl)benzaldehyde is a key site for various chemical transformations, including oxidation, reduction, and condensation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Oxidation Pathways and Mechanisms

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of various pyrazole-containing compounds. For instance, the oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions yields the corresponding aldehyde, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. nih.gov While this example illustrates the formation of a pyrazole (B372694) carbaldehyde, the subsequent oxidation to a carboxylic acid is a well-established transformation. researchgate.net

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The mechanism of oxidation often involves the formation of a hydrate (B1144303) intermediate, which is then attacked by the oxidizing agent.

Reduction Processes and Conditions

The aldehyde functional group is susceptible to reduction to a primary alcohol. This can be achieved using various reducing agents. For example, the reduction of the ester group in a pyridyl-pyrazole derivative with diisobutylaluminium hydride (DIBAL-H) yields the corresponding hydroxymethyl derivative, which can then be oxidized to the aldehyde. researchgate.net This indicates that the reverse reaction, the reduction of the aldehyde, is a feasible process.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion (H-) from the reducing agent onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide furnishes the primary alcohol. The reduction of Schiff's bases, derived from the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with benzylamine, using sodium tetrahydroborate has been reported to yield the corresponding N-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine. researchgate.net

Condensation Reactions with Nucleophiles

The electrophilic carbon of the aldehyde group readily undergoes condensation reactions with various nucleophiles. vaia.com These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, leading to a wide range of derivatives.

One-pot synthesis of 3-(pyrazol-4-yl)-benzo[f]quinolines and pyrazolyl-4,7-phenanthroline has been achieved through the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with either 2-naphthylamine (B18577) or 6-quinolylamine and methyl ketones. researchgate.net Similarly, the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with thiosemicarbazide (B42300) yields thiosemicarbazones, which can be further reacted to form thiazole (B1198619) derivatives. umich.edu The condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with N-glycosyl-N'-aminothioureas leads to the formation of N-glycosyl-N'-pyrazolylmethyleneaminothioureas. umich.edu

The mechanism of these condensation reactions typically involves the initial nucleophilic attack on the carbonyl carbon, followed by dehydration to form a new double bond, as seen in the formation of Schiff bases (imines) or chalcones.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring in this compound is an aromatic heterocycle, and its reactivity is characterized by both electrophilic and nucleophilic substitution reactions. The presence of two nitrogen atoms in the ring influences the electron density and regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyrazole. dalalinstitute.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. dalalinstitute.comuci.edulibretexts.org The first step, the attack of the electrophile on the aromatic ring, is typically the rate-determining step. uci.edulumenlearning.com The substituent already present on the ring can either activate or deactivate the ring towards electrophilic attack and directs the incoming electrophile to a specific position (ortho, meta, or para). libretexts.org

In the context of pyrazole, the nitrogen atoms influence the regioselectivity of the substitution. For instance, the Vilsmeier-Haack reaction, a type of electrophilic substitution, on acetophenone (B1666503) phenylhydrazones can lead to the formation of pyrazole-4-carbaldehydes. umich.edu

Nucleophilic Attack Patterns and Outcomes

The pyrazole ring can also be subject to nucleophilic attack, particularly when activated by electron-withdrawing groups or in the presence of strong nucleophiles. The outcome of such reactions can vary, leading to substitution or ring-opening products.

Ring Transformations and Rearrangements

The pyrazole moiety within this compound and its derivatives can participate in various ring transformations and rearrangements, often leading to the formation of new heterocyclic systems. These reactions are influenced by reaction conditions, substituents, and the nature of the reacting partners.

One notable transformation is the van Alphen-Hüttel rearrangement, which has been observed in structurally related 3H-pyrazoles. researchgate.net This rearrangement can involve the migration of substituents around the pyrazole ring. For instance, heating 3H-pyrazoles derived from the cycloaddition of diazo compounds with dimethyl acetylenedicarboxylate (B1228247) can lead to a regioselective 1,5-phenyl migration, resulting in the formation of a 4H-pyrazole. researchgate.net Subsequent heating at higher temperatures can induce further migrations of substituents like a carboxyl group. researchgate.net

In the context of synthesizing more complex fused heterocyclic systems, the pyrazole ring can act as a foundational scaffold. For example, derivatives of this compound can be utilized in condensation reactions to form pyrazolo[3,4-b]quinolines. The reaction of 2-chloro-3-formylquinolines with hydrazine (B178648) or arylhydrazines provides a pathway to these fused systems. mdpi.com Similarly, o-halogenated benzaldehydes can react with aminopyrazoles to construct the pyrazoloquinoline core. mdpi.com

Furthermore, the aldehyde group of this compound is a versatile handle for constructing new rings. For instance, its condensation with malononitrile (B47326) in the presence of a base like piperidine (B6355638) leads to the formation of a new pyridine (B92270) ring fused to another ring system, as seen in the synthesis of 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile. ekb.eg This intermediate can then undergo further transformations, such as reaction with hydrazine to yield pyrazolo[3,4-b]pyridine derivatives. ekb.eg

The Dimroth rearrangement is another potential transformation for pyrazole-containing compounds, although specific examples involving this compound are not extensively documented in the provided results. This type of rearrangement typically involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom.

It's important to note that the specific outcomes of these transformations are highly dependent on the substitution pattern of the pyrazole and benzaldehyde (B42025) rings, as well as the reaction conditions employed.

Supramolecular Interactions and Assembly Formation

The molecular structure of this compound, featuring both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyrazole nitrogen and the benzaldehyde oxygen), as well as an aromatic system capable of π-π stacking, predisposes it to participate in a variety of supramolecular interactions and form ordered assemblies.

Hydrogen Bonding:

The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole and the carbonyl oxygen of the aldehyde group act as hydrogen bond acceptors. These interactions are fundamental to the formation of supramolecular structures in the solid state and in solution. For instance, in related pyrazole-containing compounds, hydrogen bonding plays a crucial role in defining the crystal packing. In some cases, intermolecular hydrogen bonds can lead to the formation of dimers, chains, or more complex networks.

π-π Stacking:

The phenyl and pyrazole rings provide planar aromatic surfaces that can engage in π-π stacking interactions. These non-covalent interactions, though weaker than hydrogen bonds, are significant in stabilizing supramolecular architectures. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the electronic nature and steric hindrance of the substituents on both rings.

Assembly Formation:

The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-defined supramolecular assemblies. For example, the self-assembly of pyrazole-containing molecules can result in the formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks.

While specific studies detailing the supramolecular chemistry of this compound itself were not found in the provided search results, the principles can be inferred from related structures. For example, the formation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) involves the creation of a molecule with multiple hydrogen bond donors and acceptors, as well as several aromatic rings. nih.gov The crystal structures of such molecules are likely to be dominated by a network of hydrogen bonds and π-π interactions, leading to complex three-dimensional assemblies.

Applications of 3 1h Pyrazol 4 Yl Benzaldehyde As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The structure of 3-(1H-Pyrazol-4-yl)benzaldehyde is pre-organized for the efficient synthesis of elaborate heterocyclic systems. The aldehyde group can readily undergo condensation reactions with a variety of nucleophiles, particularly those containing active methylene (B1212753) groups or amino functionalities, to generate intermediates that can subsequently cyclize. This reactivity is central to the construction of both fused and larger polycyclic ring systems.

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a "privileged scaffold" in medicinal chemistry, and its synthesis is a key application of pyrazole-based building blocks. researchgate.net The general and most common strategy for constructing this fused system involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov

While this compound itself is not a 5-aminopyrazole, it serves as a crucial precursor to the necessary intermediates. For example, the aldehyde can be transformed through a Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. The resulting vinylogous intermediate possesses the requisite 1,3-dielectrophilic character to react with hydrazine (B178648) or its derivatives, leading to the formation of a 5-aminopyrazole in situ. This newly formed aminopyrazole can then react with another equivalent of a β-dicarbonyl compound to yield the target pyrazolo[1,5-a]pyrimidine.

Microwave-assisted synthesis protocols have been developed for the regioselective and solvent-free cyclocondensation of β-enaminones with NH-5-aminopyrazoles, highlighting an efficient route to 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net Furthermore, one-pot cyclization methods have been established for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles. nih.gov These advanced synthetic strategies underscore the modularity and importance of pyrazole (B372694) precursors in generating this significant heterocyclic system.

A prominent reaction for forming fused pyrazole systems is the condensation of pyrazole-4-carbaldehydes with various active methylene compounds. semanticscholar.org For instance, the reaction of 5-amino-1H-pyrazole-4-carbaldehydes with compounds like diethyl malonate or β-ketoesters in the presence of a base catalyst directly yields substituted pyrazolo[3,4-b]pyridines, a closely related and equally important fused system. semanticscholar.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carbaldehyde, Diethyl malonate | NaOCH3, Methanol, Reflux | Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate | Not specified | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde, β-Ketoesters | Piperidine (B6355638), Heat | Pyrazolo[3,4-b]pyridine-5-carboxylates | Not specified | semanticscholar.org |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, Acetophenone (B1666503), Cyclohexanone | Michael addition followed by cyclization | 2-(1,3-Diphenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)cyclohexan-1-one | Not specified | semanticscholar.org |

The utility of this compound extends to the synthesis of more complex, multi-ring structures, such as pyrazolo[3,4-b]quinolines. These compounds can be assembled via multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.com

A well-documented approach involves the reaction of a 5-aminopyrazole, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. mdpi.compreprints.org In this context, this compound can play the role of the aromatic aldehyde component. The reaction, often catalyzed by an organocatalyst such as L-proline, proceeds through a cascade of condensation and cyclization steps to furnish the 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinoline scaffold. mdpi.com These dihydropyrazoloquinolines can often be easily oxidized to the fully aromatic quinoline (B57606) system, providing access to another class of valuable heterocyclic compounds. preprints.org

Another example involves the condensation of 3-(aryl)-1H-pyrazole-4-carbaldehydes with 2-naphthylamine (B18577) and a methyl ketone in the presence of an acid catalyst, leading to the formation of 3-(pyrazol-4-yl)-benzo[f]quinolines. researchgate.net This demonstrates how the aldehyde group acts as a linchpin, connecting the pyrazole moiety to a newly formed, fused quinoline ring system.

Development of Ligands for Coordination Chemistry

Pyrazole derivatives are widely recognized for their excellent coordinating properties, making them crucial ligands in the field of coordination chemistry. researchgate.netresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms, one of which is pyridinic (sp2-hybridized) and acts as a Lewis base, readily donating its lone pair of electrons to a metal center. The other nitrogen is pyrrolic, and upon deprotonation, it can also engage in coordination, allowing pyrazole to act as a bridging ligand.

This compound combines this effective pyrazole coordinating unit with a benzaldehyde (B42025) group that can be further functionalized to create polydentate ligands. researchgate.net For example, the aldehyde can be converted into an imine (Schiff base) by condensation with a primary amine. If the amine substrate contains additional donor atoms (e.g., another heterocyclic ring or an alcohol), the resulting Schiff base becomes a multidentate ligand capable of forming stable chelate complexes with a variety of metal ions. researchgate.net These complexes are instrumental in areas such as catalysis and the development of materials with specific magnetic or photophysical properties. researchgate.netresearchgate.net The synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) often relies on such versatile ligands to create extended one-, two-, or three-dimensional networks. uab.cat

Precursor for Advanced Organic Materials Synthesis

The dual reactivity of this compound makes it an attractive starting material for the synthesis of advanced organic materials, including fluorescent dyes and functional polymers. The key reaction enabling this application is often the Knoevenagel condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of the aldehyde group with a compound containing an active methylene group (e.g., malononitrile, Meldrum's acid, or cyanoacetic esters). acs.org

The resulting products are typically α,β-unsaturated systems with extended π-conjugation, a prerequisite for chromophoric and fluorophoric behavior. For instance, reacting this compound with a suitable active methylene compound can yield a push-pull chromophore, where the pyrazole ring acts as an electron-donating group and the newly formed electron-withdrawing group (derived from the active methylene compound) pushes and pulls electron density across the molecule. This intramolecular charge transfer (ICT) is the basis for many organic dyes and fluorescent probes. researchgate.net

One specific application is the multicomponent synthesis of novel fluorescent boron(III) complexes. ktu.edu In a one-pot reaction, a hydroxy-substituted pyrazole-4-carbaldehyde, an aminobenzenecarboxylic acid, and a boronic acid combine to form highly fluorescent iminoboronates that exhibit emission in the green region of the visible spectrum. ktu.edu Furthermore, the condensation of pyrazole-4-carbaldehydes with o-hydroxyacetophenones yields chalcones, which are themselves versatile precursors for various heterocycles like pyrazolines and chromones, known for their photophysical and biological properties. asianpubs.org

| Aldehyde Reactant | Active Methylene Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Basic catalyst (e.g., piperidine, DABCO-based catalyst) | Arylmethylene malononitrile | acs.orgsemanticscholar.org |

| 3-Formylchromones | 3-Methyl-1-phenyl-3-pyrazolin-5-one | Grinding, solvent-free | (E)-3-[(5-oxo-1-phenyl-3-substituted-2-pyrazolin-4-ylidene)methyl]chromones | researchgate.net |

| 4-Hydroxybenzaldehyde | Malonic acid | Pyridine-free, heat | α,β-Unsaturated carboxylic acids (Cinnamic acid derivatives) | researchgate.net |

Computational Chemistry and Theoretical Studies of 3 1h Pyrazol 4 Yl Benzaldehyde

Reactivity Prediction via Conceptual DFT

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity):Conceptual DFT provides a framework for quantifying a molecule's reactivity through descriptors such as electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These values, derived from HOMO and LUMO energies, offer a quantitative measure of a molecule's stability and reactivity profile. Specific calculated values for these global reactivity descriptors for 3-(1H-Pyrazol-4-yl)benzaldehyde are absent from the available research.

While the theoretical frameworks for these analyses are well-established and have been applied to countless analogous compounds, the specific application of these methods to this compound and the subsequent publication of the results have not been identified. Therefore, a detailed, data-driven article strictly adhering to the requested scientific outline cannot be generated at this time. Further original research would be required to produce the specific computational data for this compound.

Local Reactivity Descriptors and Fukui Functions

In the realm of computational chemistry, local reactivity descriptors are essential tools for predicting the reactive behavior of a molecule. These descriptors, derived from conceptual Density Functional Theory (DFT), help identify specific atomic sites within a molecule that are most susceptible to different types of chemical attack. Among the most widely used local reactivity descriptors are the Fukui functions, which quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

The Fukui function comes in three main forms:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating these values for each atom in this compound, one can predict the most probable sites for chemical reactions. For instance, a high value of f+(r) on a specific atom indicates it is a prime location for a nucleophilic attack, while a high f-(r) value suggests susceptibility to an electrophilic attack. rsc.orgresearchgate.net The dual descriptor, which is derived from the difference between f+(r) and f-(r), can also offer a less ambiguous picture of nucleophilic and electrophilic regions. researchgate.net For this compound, the nitrogen atoms of the pyrazole (B372694) ring, the oxygen atom of the aldehyde group, and the carbon atoms in both aromatic rings are all potential centers of reactivity. A theoretical calculation would pinpoint the most reactive atoms among these, guiding synthetic strategies.

Below is an illustrative table of how Fukui function values might be distributed across the key atoms of the molecule, identifying the most reactive sites.

Interactive Data Table: Illustrative Fukui Function Analysis for this compound

| Atom Site | Predicted f+(r) (Nucleophilic Attack) | Predicted f-(r) (Electrophilic Attack) | Predicted f0(r) (Radical Attack) | Predicted Reactive Nature |

| Aldehyde Carbon | High | Low | Moderate | Electrophilic |

| Aldehyde Oxygen | Low | High | Moderate | Nucleophilic |

| Pyrazole N1-H | Low | High | Low | Nucleophilic |

| Pyrazole N2 | Low | High | Moderate | Nucleophilic |

| Benzene (B151609) Ring C | Moderate | Moderate | High | Varies by position |

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of a compound is governed by the intricate network of intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and stability. For this compound, computational methods like Hirshfeld surface analysis, voids analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into its crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. scirp.org It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The analysis generates a 3D surface colored according to the type and strength of interactions, as well as 2D "fingerprint plots" that summarize the relative contributions of different types of atomic contacts.

For this compound, the presence of hydrogen bond donors (the N-H group of the pyrazole) and acceptors (the pyrazole nitrogens and the aldehyde oxygen), along with aromatic rings, suggests a variety of interactions. Hirshfeld analysis would likely reveal significant contributions from H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts. nih.govresearchgate.net These interactions, particularly the strong N—H···N or N—H···O hydrogen bonds, would play a key role in the formation of the supramolecular structure. nih.gov

Interactive Data Table: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | 45 - 55% | Van der Waals forces, typically the largest contributor. |

| C···H / H···C | 20 - 30% | Interactions involving the aromatic rings (CH-π interactions). |

| N···H / H···N | 10 - 15% | Strong hydrogen bonding involving the pyrazole ring. |

| O···H / H···O | 5 - 10% | Hydrogen bonding involving the benzaldehyde (B42025) group. |

| Other (C···C, C···N, etc.) | < 5% | Minor contributions from other van der Waals forces. |

Voids Analysis

Voids analysis is a computational technique that complements Hirshfeld surface analysis by identifying and quantifying the empty spaces, or voids, within a crystal structure. scirp.org The size and distribution of these voids are critical for understanding a crystal's density, stability, and potential to include solvent molecules. A crystal with a low void volume is typically more stable. For this compound, this analysis would calculate the volume of unoccupied space in the unit cell, providing a quantitative measure of its packing efficiency.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and structure based on the topology of the electron density. wikipedia.orgamercrystalassn.org This method analyzes the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at specific points, known as bond critical points (BCPs), which exist between any two interacting atoms. youtube.com The properties at these BCPs allow for the classification and quantification of the strength and nature of chemical bonds and non-covalent interactions. ijnc.ir

In the context of this compound, QTAIM analysis would be used to:

Characterize the covalent bonds within the molecule (e.g., C=O, C-N, C-C).

Identify and quantify the strength of intermolecular hydrogen bonds (e.g., N-H···N or N-H···O).

Analyze weaker non-covalent interactions, such as C-H···π contacts.

A positive value of the Laplacian (∇²ρ(r) > 0) at a BCP is characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces, while a negative value (∇²ρ(r) < 0) indicates a "shared-shell" or covalent interaction.

Interactive Data Table: Illustrative QTAIM Parameters for Interactions in this compound

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Nature of Interaction |

| Covalent Bond (e.g., C=C) | High (>0.20) | Negative | Shared-shell |

| Hydrogen Bond (e.g., N-H···O) | Moderate (0.01 - 0.04) | Positive | Closed-shell (strong) |

| Van der Waals (e.g., H···H) | Low (<0.01) | Positive | Closed-shell (weak) |

Reaction Mechanism Elucidation and Regioselectivity Prediction

Computational chemistry offers powerful tools for elucidating the step-by-step mechanisms of chemical reactions and predicting their outcomes. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This information is invaluable for understanding reaction kinetics and optimizing synthetic procedures.

For this compound, a key challenge in its functionalization is predicting the regioselectivity—that is, determining which site on the molecule will react. rsc.org The local reactivity descriptors discussed previously, such as Fukui functions, provide a first-line prediction of reactive sites. For example, in an electrophilic aromatic substitution reaction, calculations can determine which carbon atom on the benzaldehyde ring is most activated and therefore most likely to be attacked. rsc.orgrsc.org

Computational studies can model various reactions, such as:

Vilsmeier-Haack formylation: A common method for synthesizing pyrazole-carbaldehydes. researchgate.netresearchgate.net

Cross-coupling reactions: To further functionalize the pyrazole or benzaldehyde rings. organic-chemistry.org

Condensation reactions: Involving the aldehyde group.

By comparing the activation energies for different possible reaction pathways, a theoretical model can predict the major product with a high degree of accuracy, thereby guiding experimental efforts and avoiding the formation of undesired isomers.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 3 1h Pyrazol 4 Yl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(1H-Pyrazol-4-yl)benzaldehyde derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact placement of atoms and the connectivity within the molecule can be established.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to the aldehyde proton, aromatic protons, and pyrazole (B372694) ring protons are observed. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, often around δ 9.95-10.11 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org Protons on the benzaldehyde (B42025) ring and the pyrazole ring will exhibit characteristic chemical shifts and coupling patterns depending on their substitution. For instance, in a simple benzaldehyde, the protons on the aromatic ring appear in the range of δ 7.51-7.87 ppm. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing significantly downfield, typically around δ 190.0-193.5 ppm. rsc.org The carbons of the aromatic and pyrazole rings will have chemical shifts in the approximate range of δ 109.8-152.7 ppm, with the specific values dependent on the electronic environment created by the substituents. rsc.orgoregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzaldehyde Derivatives.

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.95 - 10.17 rsc.orgrsc.org | 190.0 - 193.5 rsc.org |

| Aromatic (C₆H₄) | 7.26 - 8.18 rsc.org | 124.3 - 151.1 rsc.org |

| Pyrazole (C₃H₃N₂) | ~7.5 - 8.8 rsc.org | ~109.8 - 152.2 rsc.org |

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A hallmark of these compounds in an IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. masterorganicchemistry.com For aromatic aldehydes like benzaldehyde, this peak is typically observed in the range of 1700-1685 cm⁻¹. vscht.czdocbrown.info Conjugation with the pyrazole ring can influence the exact position of this band.

Other important absorptions include the C-H stretching vibrations of the aldehyde group, which appear as two weak bands around 2830-2695 cm⁻¹. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C-H stretches of the pyrazole ring will also appear in this region. vscht.czdocbrown.info The N-H stretching vibration of the pyrazole ring is expected as a broad band in the region of 3100-3500 cm⁻¹. Vibrations associated with the C=C bonds of the aromatic ring and the C=N bond of the pyrazole ring usually give rise to absorptions in the 1600-1400 cm⁻¹ region. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1700 - 1685 vscht.czdocbrown.info |

| Aldehyde (C-H) | Stretch | 2830 - 2695 vscht.cz |

| Aromatic (C-H) | Stretch | > 3000 vscht.czdocbrown.info |

| Pyrazole (N-H) | Stretch | 3100 - 3500 |

| Aromatic/Pyrazole (C=C, C=N) | Stretch | 1600 - 1400 docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions and the extent of conjugation within this compound and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The spectra of these compounds are expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the conjugated system formed by the benzaldehyde and pyrazole rings. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a pi anti-bonding orbital.

The position and intensity of these absorption bands are sensitive to the substitution on both the benzaldehyde and pyrazole rings. The presence of electron-donating or electron-withdrawing groups can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, studies on similar pyrazole derivatives have shown that the electronic spectral properties can be explored using theoretical methods like time-dependent density functional theory (TD-DFT) to complement experimental findings. physchemres.org The solvent polarity can also influence the position of the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound derivatives and to gain structural information through the analysis of their fragmentation patterns. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. docbrown.info The fragmentation of the molecular ion provides a unique fingerprint that can help to confirm the structure.

Common fragmentation pathways for benzaldehyde derivatives include the loss of a hydrogen atom to form a stable [M-1]⁺ ion, or the loss of the entire aldehyde group (CHO) to give an [M-29]⁺ fragment. docbrown.infolibretexts.org The pyrazole ring can also undergo characteristic fragmentation. The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for precise mass determination, is crucial for confirming the elemental composition and the connectivity of the different parts of the molecule. researchgate.netresearchgate.net

Table 3: Common Fragmentation Patterns in the Mass Spectra of Benzaldehyde Derivatives.

| Fragment Ion | Mass Loss | Description |

|---|---|---|

| [M-1]⁺ | 1 | Loss of a hydrogen atom docbrown.info |

| [M-29]⁺ | 29 | Loss of the formyl radical (CHO) docbrown.info |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The fragmentation pattern will be specific to the full structure of the this compound derivative.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

For derivatives of this compound, XRD studies can reveal the planarity of the pyrazole and benzene (B151609) rings and the dihedral angle between them. researchgate.net It also provides insight into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. researchgate.net This information is invaluable for understanding the solid-state properties of these compounds. For example, in a related pyrazole derivative, the dihedral angle between the pyrazole and a phenyl ring was found to be 7.93 (7)°. researchgate.net

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Answer : Key challenges include controlling exothermic reactions (e.g., during SOCl-mediated acyl chloride formation) and minimizing column chromatography for purification. Continuous flow reactors and telescoped syntheses improve scalability and reduce solvent waste .

Methodological Notes

- Data Contradiction Analysis : Conflicting reports on reaction yields or biological activities should be cross-validated using standardized protocols (e.g., NIH/NCATS assays) and replicate experiments.

- Advanced Characterization : X-ray crystallography (if crystalline) or dynamic light scattering (DLS) can resolve structural ambiguities in complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.